3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide
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Overview
Description
3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide is a compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives
Preparation Methods
The synthesis of 3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide typically involves the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are carried out under specific conditions to ensure high yields and purity of the final product. Industrial production methods may involve the use of acyclic reagents and optimized reaction conditions to achieve efficient synthesis on a larger scale .
Chemical Reactions Analysis
3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide can be compared with other similar compounds such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have been studied for their diverse biological activities.
2,3,5-Trisubstituted pyrazolo[1,5-a]pyrimidine compounds: These compounds are known for their potential as PI3Kγ inhibitors and have applications in cancer and immune-related disorders.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other similar compounds.
Biological Activity
3-(Phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.
Chemical Structure
The compound can be represented as follows:
This structure incorporates a pyrazolo[1,5-a]pyridine moiety, which is known for its diverse biological properties.
Research indicates that compounds containing the pyrazolo[1,5-a]pyridine core often exhibit significant biological activity through various mechanisms, including:
- Inhibition of Kinases : Pyrazolo[1,5-a]pyridine derivatives have been shown to inhibit key kinases involved in cell cycle regulation and cancer progression. For example, they can act as selective inhibitors of CHK1 (Checkpoint Kinase 1), which plays a crucial role in DNA damage response and repair mechanisms .
- Antiviral Properties : Some studies have suggested that pyrazolo compounds may exhibit antiviral activities by interfering with viral replication processes .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Case Study 1: CHK1 Inhibition
In a study focused on the development of selective CHK1 inhibitors, derivatives of pyrazolo[1,5-a]pyridine were synthesized and evaluated for their inhibitory effects. The compound demonstrated potent inhibition of CHK1 with an IC50 value as low as 0.25 µM, indicating its potential as a therapeutic agent in cancer treatment .
Case Study 2: Antiviral Efficacy
Another research effort investigated the antiviral properties of pyrazolo derivatives against HIV. The compound exhibited an EC50 value of 1.96 µM against reverse transcriptase, showcasing its potential in treating viral infections. The study highlighted the compound's effectiveness against both wild-type and drug-resistant strains of HIV .
Case Study 3: Cytotoxicity Profile
A comprehensive evaluation of cytotoxicity revealed that the compound has significant effects on various cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is crucial for developing safer cancer therapeutics .
Properties
IUPAC Name |
3-phenylsulfanyl-N-pyrazolo[1,5-a]pyridin-5-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c20-16(8-11-21-15-4-2-1-3-5-15)18-13-7-10-19-14(12-13)6-9-17-19/h1-7,9-10,12H,8,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFELQOLYTDAGRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.